molecular formula C17H33N3O3 B14794036 Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate

Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate

Cat. No.: B14794036
M. Wt: 327.5 g/mol
InChI Key: BFXQWGCLVAYVBL-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tert-butyl ester group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Acid Derivative: The amino acid derivative can be introduced through amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Addition of the Tert-butyl Ester Group: The tert-butyl ester group is typically introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: It serves as a building block for the synthesis of potential therapeutic agents.

Industry

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)19(6)11-13-9-7-8-10-20(13)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3

InChI Key

BFXQWGCLVAYVBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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